molecular formula C26H30O12 B11164963 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Cat. No.: B11164963
M. Wt: 534.5 g/mol
InChI Key: DRTWYOMLVCKCMG-DDLBMNSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,4,5-TRIS(ACETYLOXY)-6-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE involves multiple steps, starting from simpler organic molecules. The process typically includes the acetylation of hydroxyl groups and the formation of ester linkages. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimized reaction conditions to ensure scalability and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[3,4,5-TRIS(ACETYLOXY)-6-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: This can result in the formation of alcohols or alkanes.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for controlling the reaction pathways and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

[3,4,5-TRIS(ACETYLOXY)-6-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3,4,5-TRIS(ACETYLOXY)-6-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, or inducing changes in gene expression. The exact mechanism would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    [3,4,5-TRIS(ACETYLOXY)-6-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE: Unique due to its specific functional groups and structure.

    Other Acetylated Compounds: Similar in having acetyl groups but differ in their core structures and properties.

    Chromen Derivatives: Share the chromen core but vary in their substituents and biological activities.

Uniqueness

The uniqueness of [3,4,5-TRIS(ACETYLOXY)-6-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H30O12

Molecular Weight

534.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C26H30O12/c1-7-17-10-21(31)38-22-12(2)19(9-8-18(17)22)36-26-25(35-16(6)30)24(34-15(5)29)23(33-14(4)28)20(37-26)11-32-13(3)27/h8-10,20,23-26H,7,11H2,1-6H3/t20-,23-,24+,25-,26-/m1/s1

InChI Key

DRTWYOMLVCKCMG-DDLBMNSQSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.